molecular formula C20H18O4 B5715195 3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B5715195
M. Wt: 322.4 g/mol
InChI Key: OGXXCAKPMQLCMD-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenylethoxy group can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 3-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.

    7-ethoxy-4-methyl-2H-chromen-2-one: Another chromen-2-one derivative with different substituents.

    3-ethyl-4-methyl-7-(2-hydroxy-2-phenylethoxy)-2H-chromen-2-one: A closely related compound with a hydroxyl group instead of an oxo group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and phenylethoxy groups makes it a versatile compound for various applications, distinguishing it from other chromen-2-one derivatives.

Biological Activity

3-Ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a compound belonging to the chromenone class, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O3C_{17}H_{16}O_3, with a molecular weight of approximately 284.31 g/mol. The compound features a chromenone core with ethyl and methyl substitutions, contributing to its distinct chemical properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against breast and colon cancer cell lines. In a study examining its cytotoxicity:

Cell Line IC50 (µM)
MCF-7 (breast cancer)20
HT-29 (colon cancer)25

The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. Experimental models of inflammation revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Modulation : The compound may interact with enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction : It could also modulate receptors associated with cell signaling pathways related to cancer progression and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells showed that the compound reduced cell viability by inducing apoptosis via caspase activation.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced cytokine levels.

Properties

IUPAC Name

3-ethyl-4-methyl-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-16-13(2)17-10-9-15(11-19(17)24-20(16)22)23-12-18(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXXCAKPMQLCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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